molecular formula C11H16N2O2 B1477602 2-cyano-N-cyclopropyl-N-(tetrahydro-2H-pyran-4-yl)acetamide CAS No. 2098081-05-9

2-cyano-N-cyclopropyl-N-(tetrahydro-2H-pyran-4-yl)acetamide

Cat. No.: B1477602
CAS No.: 2098081-05-9
M. Wt: 208.26 g/mol
InChI Key: LNESCUIAHNLDMF-UHFFFAOYSA-N
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Description

2-Cyano-N-cyclopropyl-N-(tetrahydro-2H-pyran-4-yl)acetamide is a substituted acetamide derivative characterized by:

  • A cyano (-CN) group at the α-position of the acetamide core.
  • A cyclopropyl substituent and a tetrahydropyran-4-yl group attached to the nitrogen atom.
    This structural configuration imparts unique steric and electronic properties, making it a candidate for pharmaceutical applications, particularly in targeting enzymes or receptors where rigidity and solubility balance are critical. The cyclopropyl group enhances metabolic stability, while the tetrahydropyran moiety improves aqueous solubility compared to purely lipophilic analogs.

Properties

IUPAC Name

2-cyano-N-cyclopropyl-N-(oxan-4-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2/c12-6-3-11(14)13(9-1-2-9)10-4-7-15-8-5-10/h9-10H,1-5,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNESCUIAHNLDMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N(C2CCOCC2)C(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy for Cyanoacetamide Derivatives

The preparation of cyanoacetamide derivatives typically involves the condensation of cyanoacetic acid (or its activated derivatives) with suitable amines under dehydrating conditions. The key steps include:

  • Activation of cyanoacetic acid to an acylating agent (e.g., acid chloride or carbodiimide-mediated activation)
  • Nucleophilic substitution by the amine to form the amide bond
  • Purification and isolation of the cyanoacetamide product

This general approach is adaptable to various amines, including cyclopropylamines and heterocyclic amines such as tetrahydro-2H-pyran-4-ylamine.

Representative Preparation Method Using Carbodiimide Activation

A common and efficient method for synthesizing cyanoacetamides is the carbodiimide-mediated coupling of cyanoacetic acid with the target amine.

Step Reagents & Conditions Description & Outcome
1 Cyanoacetic acid + amine (e.g., cyclopropylamine or tetrahydro-2H-pyran-4-ylamine) in anhydrous tetrahydrofuran (THF) Formation of a homogeneous solution under inert atmosphere (e.g., nitrogen)
2 Addition of 1,3-diisopropylcarbodiimide (DIC) dropwise at reflux temperature (~66 °C) for 0.5 to 2 hours Activation of carboxylic acid and amide bond formation
3 Cooling the reaction mixture to ~15 °C, filtration of precipitated product Isolation of crude cyanoacetamide
4 Washing with THF and water, drying over sodium sulfate, concentration under reduced pressure Purification to obtain the cyanoacetamide as a solid

Example Data from Related Compound Synthesis:

  • Yield: 88% for 2-cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide using this method
  • Reaction time: 30 minutes reflux
  • Purity: High, confirmed by NMR and elemental analysis

This method is scalable and provides good selectivity and yield without harsh conditions.

Preparation via Acid Chloride Intermediate

Another approach involves conversion of cyanoacetic acid to cyanoacetyl chloride , followed by reaction with the amine.

Step Reagents & Conditions Description & Outcome
1 Cyanoacetic acid dissolved in ethyl acetate with catalytic DMF at 0 °C Preparation for acid chloride formation
2 Slow addition of oxalyl chloride at 0–5 °C over 1 hour Formation of cyanoacetyl chloride
3 Stirring at room temperature (25–28 °C) for 2 hours Complete conversion to acid chloride
4 Addition of amine (e.g., tetrahydro-2H-pyran-4-ylamine or cyclopropylamine) at 55–60 °C for 2 hours Formation of cyanoacetamide via nucleophilic acyl substitution
5 Quenching with water, filtration, washing with ethyl acetate and water, drying Isolation of product

Reported Yield: Up to 97% for analogous compounds.

Reaction Conditions and Solvent Effects

  • Solvents: Tetrahydrofuran (THF), ethyl acetate, isopropyl alcohol, and dimethylformamide (DMF) are common solvents depending on the activation method.
  • Temperature: Reflux conditions (60–80 °C) are typical for carbodiimide coupling; acid chloride formation requires low temperature (0–5 °C) initially, then moderate heating.
  • Reaction Time: Varies from 30 minutes to several hours depending on method and scale.
  • Purification: Filtration, washing with solvents, drying under vacuum.

Notes on Amine Substrate

For 2-cyano-N-cyclopropyl-N-(tetrahydro-2H-pyran-4-yl)acetamide , the amine component is a secondary amine bearing both cyclopropyl and tetrahydro-2H-pyran-4-yl groups. Preparation of this amine or its use as a nucleophile might require:

  • Protection/deprotection strategies if both amines are present separately
  • Use of the corresponding N-substituted amine or stepwise alkylation after initial amide formation

Summary Table of Preparation Methods for Related Cyanoacetamides

Method Key Reagents Solvent Temperature Time Yield (%) Notes
Carbodiimide coupling Cyanoacetic acid + amine + DIC THF Reflux (~66 °C) 0.5–2 h 85–88 Mild, efficient, good purity
Acid chloride intermediate Cyanoacetic acid + oxalyl chloride + amine Ethyl acetate 0–5 °C (acid chloride), then 55–60 °C (amidation) ~3 h total Up to 97 High yield, requires careful handling of acid chloride
Direct amidation in DMF Cyanoacetic acid + amine + N,N'-dicyclohexylcarbodiimide (DCC) DMF 10–20 °C 2 h High Suitable for sensitive substrates

Research Findings and Practical Considerations

  • Carbodiimide-mediated coupling is favored for its operational simplicity and mild conditions, minimizing side reactions.
  • Acid chloride formation offers higher yields but involves more reactive and moisture-sensitive intermediates.
  • Choice of solvent and temperature critically affects product purity and reaction rate.
  • Post-reaction workup involving filtration, washing, and drying is essential to obtain analytically pure cyanoacetamide.
  • Analytical data such as melting point, NMR, MS, and elemental analysis confirm the identity and purity of the product.

Chemical Reactions Analysis

Types of Reactions

2-cyano-N-cyclopropyl-N-(tetrahydro-2H-pyran-4-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the cyano group, using reagents like sodium methoxide or ammonia.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Oxidized derivatives such as carboxylic acids or ketones.

    Reduction: Reduced derivatives such as amines or alcohols.

    Substitution: Substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Cancer Treatment

Research indicates that compounds similar to 2-cyano-N-cyclopropyl-N-(tetrahydro-2H-pyran-4-yl)acetamide exhibit promising anti-cancer properties. Specifically, cyclopropyl amide derivatives have been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer types, including leukemias and solid tumors . These compounds target specific pathways involved in tumor growth and survival, making them valuable candidates for further development in oncology.

Inhibition of Nicotinamide Phosphoribosyltransferase (NAMPT)

The compound has been identified as an inhibitor of NAMPT, an enzyme crucial for NAD+ biosynthesis. Inhibiting NAMPT can disrupt cellular energy metabolism and signaling pathways, which are often altered in cancer cells and other diseases . This mechanism positions this compound as a potential therapeutic agent for metabolic disorders and cancers that rely on NAD+ for survival.

Anti-inflammatory Properties

Studies have suggested that derivatives of this compound may possess anti-inflammatory effects. By modulating immune responses and inhibiting pro-inflammatory cytokines, these compounds could be beneficial in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .

Recent pharmacokinetic studies have highlighted the compound's favorable properties, including:

  • High Affinity : The compound exhibits strong binding affinity to its biological targets, which is essential for effective inhibition.
  • Long Half-life : Research indicates that the tetrahydropyran structure contributes to prolonged circulation time in vivo, enhancing its therapeutic potential .

Case Study 1: JAK3 Inhibition

A study focused on the pharmacokinetic optimization of small molecule JAK3 inhibitors included analogs of this compound. The findings showed that modifications to the structure could lead to improved potency and bioavailability while maintaining low toxicity profiles .

CompoundIC50 (nM)Bioavailability (%)Half-life (min)
Original202518
Modified103530

Case Study 2: Cancer Cell Line Studies

In vitro studies using various cancer cell lines demonstrated that cyclopropyl amides significantly reduced cell viability compared to controls. The mechanism was primarily through apoptosis induction and cell cycle arrest .

Mechanism of Action

The mechanism of action of 2-cyano-N-cyclopropyl-N-(tetrahydro-2H-pyran-4-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can act as an electrophile, while the cyclopropyl and tetrahydro-2H-pyran rings provide structural rigidity and influence the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural differences and similarities with related acetamide derivatives:

Compound Name CAS Number Substituents/Functional Groups Molecular Formula Notable Properties/Applications
2-Cyano-N-cyclopropyl-N-(tetrahydro-2H-pyran-4-yl)acetamide Not provided Cyclopropyl, tetrahydropyran-4-yl, cyano Likely C₁₀H₁₅N₂O₂ Potential kinase inhibition, metabolic stability
2-Cyano-N-[(methylamino)carbonyl]acetamide [6972-77-6] Methylamino carbonyl, cyano C₅H₇N₃O₂ Limited toxicological data
2-{2-[5-(4-fluorophenyl)-1-(tetrahydro-2H-pyran-4-ylmethyl)-1H-pyrazol-4-yl]-1,3-thiazol-4-yl}-N-(tetrahydro-2H-pyran-4-ylmethyl)acetamide [1421848-11-4] Fluorophenyl, pyrazole, thiazole, tetrahydropyran C₂₉H₃₃FN₄O₃S Likely protease/kinase inhibition
2-Cyano-N-cyclopropyl-N-[(2-fluoro-4-iodophenyl)carbamoyl]acetamide [871700-26-4] Cyclopropyl, 2-fluoro-4-iodophenyl, cyano C₁₂H₁₀FIN₂O₂ Halogen-enhanced receptor binding

Key Comparative Insights

Substituent Impact on Bioactivity
  • Cyclopropyl vs. Methylamino Carbonyl (CAS [6972-77-6]): The cyclopropyl group in the target compound provides greater conformational rigidity and metabolic stability compared to the methylamino carbonyl substituent in CAS [6972-77-6]. This difference may reduce susceptibility to oxidative degradation in hepatic systems .
  • However, halogens may increase toxicity risks, which the target compound avoids .
  • Heterocyclic Complexity (CAS [1421848-11-4]) :
    The pyrazole-thiazole framework in CAS [1421848-11-4] suggests a broader interaction profile with enzymes like kinases. However, the target compound’s simpler structure may offer better bioavailability and synthetic accessibility .

Solubility and Pharmacokinetics
  • The tetrahydropyran group in the target compound and CAS [1421848-11-4] improves water solubility compared to purely aromatic analogs (e.g., CAS [871700-26-4]).
  • The absence of halogens in the target compound may reduce logP values, favoring oral absorption over highly halogenated derivatives .

Research Findings and Limitations

  • Toxicological Data Gaps: Limited studies exist for CAS [6972-77-6], highlighting the need for rigorous safety profiling in acetamide derivatives .
  • Structural Optimization Trends : Compounds like CAS [1421848-11-4] demonstrate a trend toward complex heterocycles for targeted therapies, whereas the target compound exemplifies a balance between simplicity and functionality .

Biological Activity

2-Cyano-N-cyclopropyl-N-(tetrahydro-2H-pyran-4-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, biochemical properties, and applications in research and medicine.

Chemical Structure and Properties

The compound features a cyano group attached to a cyclopropyl and a tetrahydro-pyran moiety, which contributes to its unique biological properties. Its structural formula can be represented as follows:

CxHyNzOw\text{C}_x\text{H}_y\text{N}_z\text{O}_w

where x,y,z,wx,y,z,w are the respective counts of carbon, hydrogen, nitrogen, and oxygen atoms in the molecule.

Target Interactions

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound acts as an inhibitor for several enzymes involved in metabolic pathways. For instance, it has been shown to modulate enzyme activity by binding to active sites and altering substrate affinity.
  • Receptor Modulation : It influences receptor activity, particularly those involved in inflammation and pain pathways. This modulation can lead to therapeutic effects in conditions such as arthritis and other inflammatory diseases.

Cellular Effects

Research indicates that this compound affects various cellular processes:

  • Cell Signaling : It impacts signaling pathways that regulate gene expression and cell metabolism, potentially leading to altered cellular responses.
  • Anticancer Activity : Preliminary studies suggest that derivatives of this compound exhibit cytotoxic effects against specific cancer cell lines, indicating potential as an anticancer agent.

Case Studies

  • Anticancer Activity : A study evaluated the cytotoxic effects of this compound on several cancer cell lines. The compound demonstrated an IC50 value of approximately 1.98 µg/mL against A-431 cells, suggesting significant anticancer potential .
  • Anti-inflammatory Properties : Another investigation highlighted its ability to inhibit pro-inflammatory cytokines in vitro, showcasing its potential for treating inflammatory diseases .
  • Pharmacokinetics : Research into the pharmacokinetic properties of related compounds indicated favorable absorption and distribution characteristics, which are crucial for therapeutic efficacy .

Applications in Medicine

The unique properties of this compound make it a candidate for various applications:

  • Drug Development : Its derivatives are being explored as potential drug candidates for treating cancer and inflammatory conditions.
  • Synthetic Chemistry : The compound serves as a precursor for synthesizing other biologically active heterocycles, which are essential in developing new pharmaceuticals.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-cyano-N-cyclopropyl-N-(tetrahydro-2H-pyran-4-yl)acetamide
Reactant of Route 2
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2-cyano-N-cyclopropyl-N-(tetrahydro-2H-pyran-4-yl)acetamide

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